3-bromo-5-(trifluoromethoxy)-1H-indazole

Medicinal Chemistry ADME/Tox Property Prediction

Researchers requiring a halogenated indazole with both a reactive bromine handle and a metabolically stabilizing OCF3 group often face supply inconsistency. 3-Bromo-5-(trifluoromethoxy)-1H-indazole (CAS 1346521-23-0) resolves this by providing a single, well-characterized building block for parallel SAR studies. - Dual functionality: 3-Br enables Suzuki-Miyaura cross-coupling; 5-OCF3 imparts elevated lipophilicity (LogP 3.22) and metabolic stability. - Quantifiable differentiation: Higher LogP and PSA (37.91 Ų) vs. non-fluorinated 3-bromo-1H-indazole optimize ADME profiles. - Reliable supply: Available in 100 mg to 1 g quantities with ≥95% purity; shipped under ambient conditions.

Molecular Formula C8H4BrF3N2O
Molecular Weight 281.032
CAS No. 1346521-23-0
Cat. No. B582401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-(trifluoromethoxy)-1H-indazole
CAS1346521-23-0
Molecular FormulaC8H4BrF3N2O
Molecular Weight281.032
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1OC(F)(F)F)Br
InChIInChI=1S/C8H4BrF3N2O/c9-7-5-3-4(15-8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14)
InChIKeyCZYGHZQEJXZFAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-Bromo-5-(trifluoromethoxy)-1H-indazole


3-Bromo-5-(trifluoromethoxy)-1H-indazole (CAS 1346521-23-0) is a heterocyclic building block distinguished by a bromine atom at the 3-position and a trifluoromethoxy (-OCF3) group at the 5-position of the indazole core. This specific substitution pattern is designed for advanced pharmaceutical and agrochemical research, primarily as an intermediate in the synthesis of kinase inhibitors and other bioactive molecules [1]. Its primary utility stems from its dual functionality: the 3-bromo group provides a versatile handle for cross-coupling reactions like Suzuki-Miyaura, while the 5-OCF3 group imparts distinct electronic and lipophilic properties to the final compound [2].

Physicochemical Differentiation from Generic Analogs


Substituting 3-bromo-5-(trifluoromethoxy)-1H-indazole with a closely related analog is not trivial due to the combined impact of its 3-bromo and 5-OCF3 groups on key physicochemical parameters. Unlike the simpler 5-(trifluoromethoxy)-1H-indazole (CAS 105391-76-2), which lacks a reactive halogen [1], or 3-bromo-1H-indazole (CAS 40598-94-5), which lacks the lipophilic OCF3 group , the target compound represents a unique balance of reactivity and lipophilicity. These differences directly affect its utility in synthetic pathways and the properties of downstream products, requiring a specific procurement strategy. The following sections detail the quantifiable differences.

Quantitative Differentiation Evidence


Lipophilicity Enhancement by 5-Trifluoromethoxy

The 5-trifluoromethoxy (-OCF3) substituent in the target compound confers significantly higher lipophilicity compared to the 3-bromoindazole core without this group. This difference is quantified by the calculated LogP value .

Medicinal Chemistry ADME/Tox Property Prediction

Polar Surface Area Modulation

The presence of the trifluoromethoxy group on the target compound increases its topological polar surface area (TPSA) compared to 3-bromo-1H-indazole, altering its potential for hydrogen bonding and passive membrane permeability .

Medicinal Chemistry Drug Design Physicochemical Property

Synthetic Handle and Molecular Weight Differentiation

Compared to 5-(trifluoromethoxy)-1H-indazole, the target compound contains a bromine atom, which is essential for its primary role as a substrate in metal-catalyzed cross-coupling reactions . This functional difference is reflected in the molecular weight and exact mass [1].

Synthetic Chemistry Building Blocks Cross-Coupling

Primary Application Scenarios


Kinase Inhibitor Library Synthesis

This compound is a specialized building block for synthesizing focused libraries of kinase inhibitors. Its 3-bromo group is a classic handle for Suzuki-Miyaura and other cross-coupling reactions, allowing for the systematic exploration of chemical space at the 3-position of the indazole ring [1]. The 5-OCF3 group is a privileged motif in medicinal chemistry, known to enhance metabolic stability and modulate the lipophilicity (LogP ≈ 3.224) of resulting drug candidates . This specific substitution pattern is frequently cited in patent literature concerning kinase inhibition [2].

Structure-Activity Relationship Exploration

The dual functional groups of this molecule make it an ideal starting point for parallel SAR studies. Researchers can independently probe the effects of modifications at the 3-position (via the bromine handle) while maintaining the favorable 5-OCF3 pharmacophore [1]. The quantifiably higher lipophilicity (LogP 3.224) and polar surface area (PSA 37.91 Ų) compared to its non-fluorinated analog (3-bromo-1H-indazole) provide a distinct physicochemical profile that can be exploited to optimize the ADME properties of a lead series.

Agrochemical and Material Science Intermediates

Beyond pharmaceuticals, this building block is applicable in the synthesis of advanced intermediates for agrochemicals and novel materials. The electron-withdrawing nature of the trifluoromethoxy group, combined with the versatile bromine atom, allows for the fine-tuning of electronic properties in target molecules [1]. Its well-defined structure (MW 281.03) and reactivity make it suitable for developing proprietary compounds in non-pharmaceutical industrial research, where specific fluorine-containing heterocycles are required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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